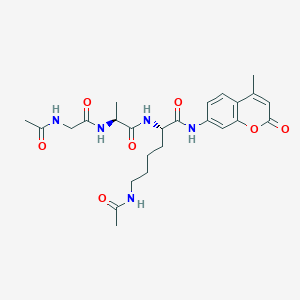
Ac-Gly-Ala-Lys(Ac)-AMC
描述
“Ac-Gly-Ala-Lys(Ac)-AMC” is a fluorogenic substrate used for the determination of protease activity . It undergoes hydrolysis and releases the fluorescent product 7-amino-4-methylcoumarin (AMC), which is fluorescent under UV light and can emit a fluorescent signal .
Chemical Reactions Analysis
“Ac-Gly-Ala-Lys(Ac)-AMC” undergoes hydrolysis, a chemical reaction that breaks the bond between the peptide and AMC, releasing the fluorescent product 7-amino-4-methylcoumarin (AMC) .科学研究应用
Fluorescence Studies
Due to its fluorescent properties, “Ac-Gly-Ala-Lys(Ac)-AMC” can be used in fluorescence studies. The substrate fluoresces at excitation 350-380 nm, emission at 440-460 nm . This can be particularly useful in studying the autofluorescence of inhibitors near this wavelength .
Histone Deacetylases (HDAC) Research
“Ac-Gly-Ala-Lys(Ac)-AMC” can be used as a colorimetric substrate for histone deacetylases (HDAC) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important for the regulation of gene expression.
Drug Discovery
In drug discovery, “Ac-Gly-Ala-Lys(Ac)-AMC” can be used to screen for inhibitors of HDACs . HDAC inhibitors are a class of drugs that inhibit the function of HDACs, and have potential therapeutic applications in cancer treatment, neurodegenerative diseases, and autoimmune diseases.
Biochemical Assays
“Ac-Gly-Ala-Lys(Ac)-AMC” can be used in biochemical assays to study the activity of HDACs . This can provide valuable insights into the role of HDACs in various biological processes and diseases.
Protein Research
“Ac-Gly-Ala-Lys(Ac)-AMC” can be used in protein research, particularly in studying the post-translational modifications of proteins . Acetylation is a common post-translational modification of proteins, and studying this process can provide insights into protein function and regulation.
作用机制
Target of Action
The primary target of Ac-Gly-Ala-Lys(Ac)-AMC is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This is important because it plays a key role in gene expression.
Mode of Action
Ac-Gly-Ala-Lys(Ac)-AMC acts as a fluorogenic substrate for HDACs . When this compound interacts with its target HDACs, it undergoes deacetylation, which results in a change in fluorescence. This change can be measured and used to quantify the activity of HDACs .
Biochemical Pathways
The action of Ac-Gly-Ala-Lys(Ac)-AMC primarily affects the histone acetylation-deacetylation pathway . This pathway is crucial for regulating gene expression. By acting as a substrate for HDACs, Ac-Gly-Ala-Lys(Ac)-AMC can influence the balance of acetylation and deacetylation, thereby affecting gene expression and cellular functions.
Result of Action
The interaction of Ac-Gly-Ala-Lys(Ac)-AMC with HDACs and the subsequent change in fluorescence provides a measure of HDAC activity . This can be used in research settings to study the role of HDACs in various biological processes and diseases, including cancer, neurological diseases, and immune disorders.
属性
IUPAC Name |
(2S)-6-acetamido-2-[[(2S)-2-[(2-acetamidoacetyl)amino]propanoyl]amino]-N-(4-methyl-2-oxochromen-7-yl)hexanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O7/c1-14-11-23(34)37-21-12-18(8-9-19(14)21)29-25(36)20(7-5-6-10-26-16(3)31)30-24(35)15(2)28-22(33)13-27-17(4)32/h8-9,11-12,15,20H,5-7,10,13H2,1-4H3,(H,26,31)(H,27,32)(H,28,33)(H,29,36)(H,30,35)/t15-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUCZARDVMMDJRT-YWZLYKJASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCCNC(=O)C)NC(=O)C(C)NC(=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCCNC(=O)C)NC(=O)[C@H](C)NC(=O)CNC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




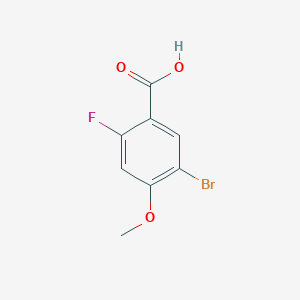
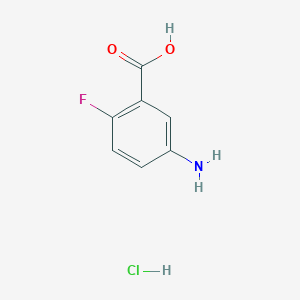
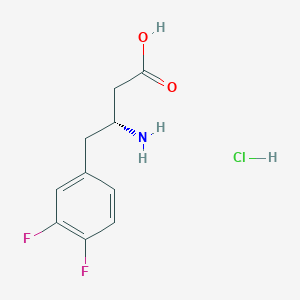
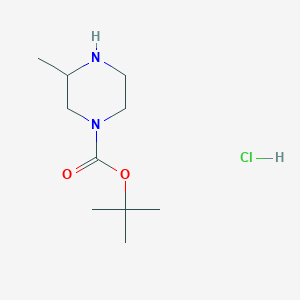



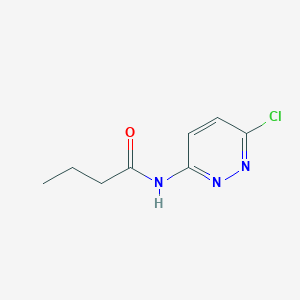

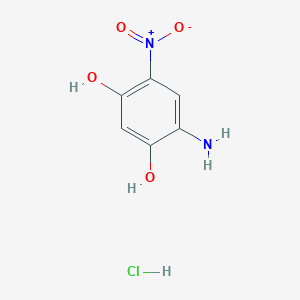


![2-(tert-Butyl)oxazolo[4,5-c]pyridine](/img/structure/B1292733.png)